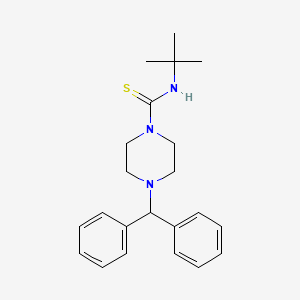

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione

Description

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione is a thiourea derivative characterized by a tert-butylamino group, a 4-(diphenylmethyl)piperazinyl moiety, and a methane-1-thione functional group. The tert-butyl group confers steric bulk and lipophilicity, while the diphenylmethyl-substituted piperazine may enhance binding affinity to biological targets. The thione group likely contributes to hydrogen-bonding interactions, a common feature in enzyme inhibitors .

Properties

IUPAC Name |

4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3S/c1-22(2,3)23-21(26)25-16-14-24(15-17-25)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNDIFVTQISUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione typically involves a multi-step process. One common method includes the reaction of (R/S)-amino acids, amines, paraformaldehyde, and tert-butyl isocyanide in a one-pot three-step multicomponent reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and reactivity. Industrially, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but they generally involve the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structure is compared to two classes of analogs:

- Piperazinyl derivatives with antimalarial activity (e.g., compounds 1c and 2c from ): These feature a 4-(3-aminopropyl)piperazinyl group linked to betulinic or ursolic acid backbones. The aminopropyl side chain enhances solubility and target engagement, whereas the target compound’s 4-(diphenylmethyl)piperazinyl group introduces greater hydrophobicity and steric bulk .

- Thione-containing analogs (e.g., (4-(2-fluorophenyl)piperazinyl)((4-methylphenyl)amino)methane-1-thione from ): These share the methane-1-thione core but differ in substituents. The fluorophenyl and methylphenyl groups in ’s compound introduce electronegative and lipophilic effects, contrasting with the target’s tert-butyl and diphenylmethyl groups .

Physicochemical Properties

- Lipophilicity: The diphenylmethyl group in the target compound increases logP compared to ’s aminopropyl-piperazinyl derivatives, which could enhance tissue penetration but limit aqueous solubility .

Data Table: Key Comparison Metrics

*Estimated based on structural similarity.

Research Implications

- The target compound’s diphenylmethyl-piperazinyl group may offer unique binding interactions compared to smaller substituents in ’s derivatives, warranting evaluation against parasitic or enzymatic targets.

- Its tert-butylamino group could improve metabolic stability over acetylated analogs but may require formulation adjustments to mitigate solubility limitations .

- Direct comparison with ’s fluorophenyl-thione analog suggests that electronic effects (e.g., fluorine’s electronegativity vs. tert-butyl’s inductive effect) could modulate target selectivity .

Biological Activity

The compound ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione , also known as 4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide, is a thione derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

- IUPAC Name : 4-benzhydryl-N-tert-butylpiperazine-1-carbothioamide

- CAS Number : 1005889-23-5

- Molecular Formula : C22H29N3S

- Molecular Weight : 373.55 g/mol

Structure

The structure of this compound includes a piperazine ring substituted with a tert-butyl group and a diphenylmethyl moiety, contributing to its unique pharmacological properties.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that thione derivatives can inhibit the growth of certain bacterial strains, potentially through interference with bacterial protein synthesis or cell wall integrity.

- Anticancer Properties : Some thione compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that certain piperazine derivatives can protect neuronal cells from oxidative stress and neuroinflammation.

Toxicological Profile

According to the Safety Data Sheet from AK Scientific, this compound poses risks such as:

- Skin irritation (Category 2)

- Eye irritation (Category 2A)

- Specific target organ toxicity (Category 3) affecting the respiratory system .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various thione compounds, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations of 50 µM, suggesting potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 30 µM, indicating effective inhibition of cell growth. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Neuroprotective Effect |

|---|---|---|---|

| This compound | Moderate | 30 µM | Potential |

| Similar Thione Derivative A | High | 25 µM | Yes |

| Similar Piperazine Derivative B | Low | Not applicable | Yes |

Q & A

Basic: What synthetic strategies are effective for synthesizing ((Tert-butyl)amino)(4-(diphenylmethyl)piperazinyl)methane-1-thione?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with tert-butylamine and 4-(diphenylmethyl)piperazine. Key steps include:

- Coupling Reactions : Use of carbodiimide-based coupling reagents (e.g., DCC) to link the tert-butylamino group to the piperazine scaffold .

- Thione Formation : Treatment with Lawesson’s reagent or phosphorus pentasulfide to convert carbonyl intermediates to the thione moiety .

- Purification : Flash chromatography or crystallization with solvents like diethyl ether/dichloromethane mixtures to isolate the product .

- Critical Parameters : Maintain anhydrous conditions for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS .

Basic: What analytical techniques are essential for characterizing its purity and structure?

Methodological Answer:

- Spectroscopy :

- NMR (¹H/¹³C, 2D-COSY, HSQC) to confirm connectivity of tert-butyl, diphenylmethyl, and piperazinyl groups .

- Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting points and thermal stability .

- Chromatography : HPLC with UV/vis detection (λ = 254 nm) to assess purity (>95% by area normalization) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents systematically:

- Biological Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using radioligand binding or enzymatic assays .

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. cellular cAMP assays for functional effects) .

- Structural Analysis : Use X-ray crystallography or cryo-EM to verify target engagement and rule out off-target effects .

Basic: What are its key physicochemical properties influencing solubility and bioavailability?

Methodological Answer:

- logP Calculation : Estimated at ~3.5 (via software like MarvinSuite), indicating moderate lipophilicity .

- Solubility : Poor aqueous solubility (≤10 µM in PBS); improve via co-solvents (e.g., PEG 400) or salt formation .

- Ionization : The thione group (pKa ~8.5) may protonate in physiological conditions, affecting membrane permeability .

Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in kinase or GPCR active sites, focusing on hydrogen bonding with the thione group .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes .

- Pharmacophore Modeling : Identify critical features (e.g., tert-butyl for hydrophobic pockets) using Schrödinger’s Phase .

Basic: How to optimize reaction conditions to improve synthetic yield?

Methodological Answer:

- Solvent Optimization : Use DCM or THF for coupling steps to enhance reagent solubility .

- Catalyst Screening : Test DMAP or HOBt for carbodiimide-mediated reactions to reduce side products .

- Temperature Control : Perform thione formation at 50–60°C to balance reaction rate and byproduct formation .

Advanced: How to evaluate its metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., piperazine ring) or glucuronidation products .

- CYP Inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.